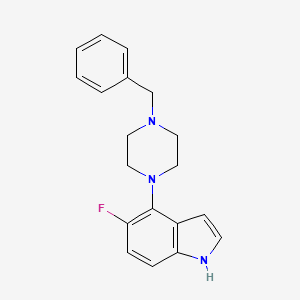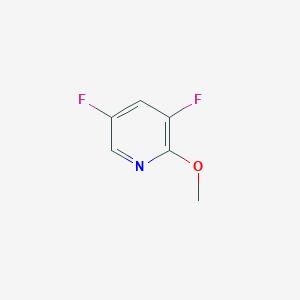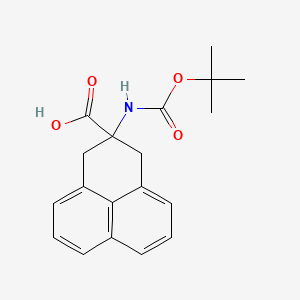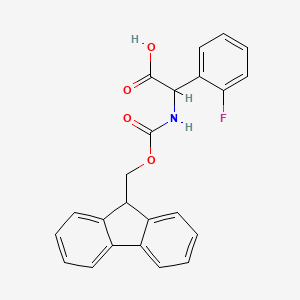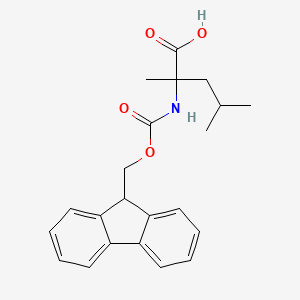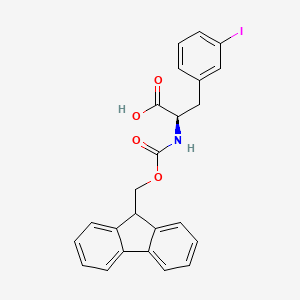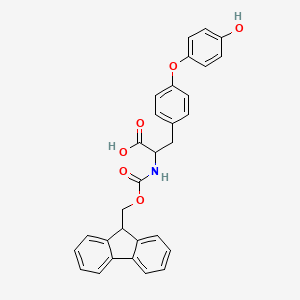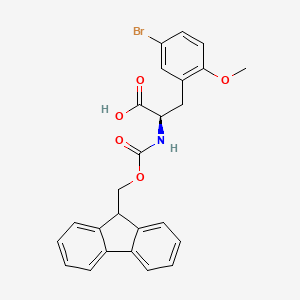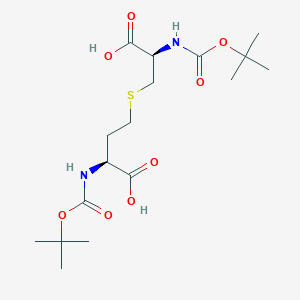
Fmoc-1-Methyl-DL-Tryptophan
Übersicht
Beschreibung
Fmoc-1-methyl-DL-tryptophan is a derivative of tryptophan, an essential amino acid, where the indole nitrogen is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis due to its stability and ease of removal under basic conditions .
Wissenschaftliche Forschungsanwendungen
Chemistry
Fmoc-1-methyl-DL-tryptophan is widely used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the creation of complex peptide sequences .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based drugs .
Medicine
This compound has applications in the development of therapeutic peptides and vaccines. It is used in the synthesis of peptide-based drugs that target specific diseases .
Industry
In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also utilized in the development of diagnostic tools and biosensors .
Wirkmechanismus
Target of Action
Fmoc-1-methyl-DL-tryptophan, also known as Fmoc-MT, is a derivative of the essential amino acid tryptophanIt’s known that the fmoc group is frequently used as a protecting group for amines .
Mode of Action
The Fmoc group in Fmoc-MT can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
It’s known that fmoc-dipeptides comprising α-methyl-l-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .
Pharmacokinetics
The fmoc group is known to be stable to treatment with trifluoroacetic acid (tfa) and hydrogen bromide/acetic acid .
Result of Action
It’s known that fmoc conjugated amino acids have antimicrobial properties specific to gram-positive bacteria .
Action Environment
It’s known that the fmoc group is completely stable to treatment with trifluoroacetic acid (tfa) and hydrogen bromide/acetic acid .
Biochemische Analyse
Biochemical Properties
Fmoc-1-methyl-DL-tryptophan plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with enzymes such as indoleamine 2,3-dioxygenase (IDO), which is involved in the catabolism of tryptophan. The interaction between this compound and IDO results in the inhibition of the enzyme’s activity, thereby affecting the metabolic pathway of tryptophan . Additionally, this compound can interact with other proteins and biomolecules, influencing various biochemical processes.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of IDO, leading to changes in the levels of tryptophan and its metabolites within the cell . This inhibition can affect immune responses, as IDO is known to play a role in immune regulation. Furthermore, this compound can impact cellular metabolism by altering the flux of metabolites through various pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to changes in their activity. One of the primary targets of this compound is IDO, an enzyme that catalyzes the first step in the kynurenine pathway of tryptophan degradation . By inhibiting IDO, this compound prevents the conversion of tryptophan to kynurenine, thereby modulating the levels of these metabolites. This inhibition can result in changes in gene expression and enzyme activity, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of IDO and other target enzymes, resulting in prolonged changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound can effectively inhibit IDO activity without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including disruptions in metabolic pathways and immune responses. Threshold effects have been observed, where the impact of this compound on cellular function becomes more pronounced at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with IDO and the kynurenine pathway . By inhibiting IDO, this compound affects the conversion of tryptophan to kynurenine, leading to changes in the levels of these metabolites. This inhibition can also influence other pathways that are interconnected with tryptophan metabolism, such as the serotonin and melatonin pathways. Additionally, this compound can interact with other enzymes and cofactors, further modulating metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, this compound can interact with various binding proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also affect its overall efficacy and impact on cellular function.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the cytoplasm, where it can interact with cytosolic enzymes and proteins. Alternatively, it may be transported to the nucleus, where it can influence gene expression and other nuclear processes. The precise localization of this compound can determine its specific effects on cellular function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-1-methyl-DL-tryptophan typically involves the protection of the amino group of 1-methyl-DL-tryptophan with the Fmoc group. This can be achieved by reacting 1-methyl-DL-tryptophan with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-1-methyl-DL-tryptophan undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using reagents like piperidine.
Coupling Reactions: It can participate in peptide bond formation with other amino acids.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions are peptides with the desired sequence, where this compound is incorporated at specific positions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-tryptophan: Similar in structure but lacks the methyl group on the indole ring.
Fmoc-7-methyl-DL-tryptophan: Another derivative with a methyl group at a different position on the indole ring.
Uniqueness
Fmoc-1-methyl-DL-tryptophan is unique due to the presence of the methyl group on the indole ring, which can influence the compound’s reactivity and the properties of the resulting peptides . This structural modification can enhance the stability and bioactivity of the peptides synthesized using this compound .
Eigenschaften
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-methylindol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c1-29-15-17(18-8-6-7-13-25(18)29)14-24(26(30)31)28-27(32)33-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,15,23-24H,14,16H2,1H3,(H,28,32)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPXIUSEXJJUGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


